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Spiro[3.5]non-7-en-6-one

Cat. No.: B1654335
CAS No.: 221342-49-0
M. Wt: 136.19 g/mol
InChI Key: WBMWURFLKPUABN-UHFFFAOYSA-N
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Description

Spiro[3.5]non-7-en-6-one is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . It features a unique spirocyclic structure where two rings are joined at a single carbon atom, and contains both an alkene and a ketone functional group, making it a valuable and versatile building block in organic synthesis and drug discovery . The compound is identified by CAS Number 221342-49-0 and has a canonical SMILES of C1CC2(C1)CC=CC(=O)C2 . In research, this spiro scaffold is investigated for its potential in pharmaceutical development. Its derivatives, such as the spiro[3.5]nonenyl meroterpenoid lactones found in natural products, demonstrate significant biological activities that are explored for therapeutic applications . Furthermore, the distinct three-dimensional structure of the spiro[3.5]nonane core makes it and its derivatives promising candidates in material science for creating novel materials with specific properties . The ketone group present in the molecule is a key reactive site, allowing for further chemical modifications through reactions with various nucleophiles and electrophiles, which is essential for probing its behavior in biological systems and synthetic pathways . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B1654335 Spiro[3.5]non-7-en-6-one CAS No. 221342-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]non-6-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-1-4-9(7-8)5-2-6-9/h1,3H,2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMWURFLKPUABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC=CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450734
Record name Spiro[3.5]non-7-en-6-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221342-49-0
Record name Spiro[3.5]non-7-en-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221342-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]non-7-en-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Spiro 3.5 Non 7 En 6 One

Isomerization and Epimerization Processes in Spiroketal Systems

While experimental data detailing the specific isomerization and epimerization pathways of Spiro[3.5]non-7-en-6-one are not extensively documented in the current scientific literature, the behavior of spiroketal systems, in general, is well-understood. These processes are fundamentally governed by the principles of thermodynamic and kinetic control, with the relative stability of isomers being heavily influenced by stereoelectronic effects, most notably the anomeric effect.

Spiroketals are prone to isomerization or epimerization at the spirocyclic center, particularly under acidic conditions. masterorganicchemistry.com This transformation proceeds through the reversible acid-catalyzed heterolysis of a C-O bond within the ketal, leading to the formation of a transient oxocarbenium ion intermediate. nih.govnih.gov Recyclization of this intermediate allows for the interconversion between different stereoisomers. Over time, this process allows the system to reach a thermodynamic equilibrium, where the product distribution reflects the relative stability of the possible isomers. wikipedia.orgucalgary.ca

The primary driving force for the stability of a particular spiroketal isomer is the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (the central spiro atom) to adopt an axial position, which allows for a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding orbital (σ*) of the adjacent C-O bond. scripps.edutudelft.nl In many spiroketal systems, such as those involving two six-membered rings ( masterorganicchemistry.commasterorganicchemistry.com-spiroketals), the most stable conformation is one that maximizes these anomeric interactions, often referred to as the (gauche, gauche) or axial-axial conformation, which benefits from a double anomeric effect. nih.gov

However, the final equilibrium ratio is a net result of several competing factors. Besides the anomeric effect, the minimization of steric hindrance and the presence of intramolecular hydrogen bonding can significantly influence isomer stability. nih.govnih.gov In some instances, a conformation with a single anomeric stabilization may be favored if it alleviates significant steric strain. nih.gov

The formation of spiroketals can be directed to favor either the most stable thermodynamic product or the fastest-forming kinetic product . masterorganicchemistry.comwikipedia.org

Thermodynamic Control: Achieved under reversible reaction conditions (e.g., elevated temperatures, prolonged reaction times, and acid catalysis), this process allows the isomers to equilibrate, resulting in a product mixture dominated by the most stable stereoisomer(s). wikipedia.orgucalgary.calibretexts.org

Kinetic Control: Under irreversible conditions (e.g., low temperatures, short reaction times), the product ratio is determined by the relative activation energies of the competing cyclization pathways. nih.govwikipedia.orglibretexts.org This approach is often exploited in organic synthesis to access less stable, non-anomeric spiroketals that would not be favored at equilibrium. nih.govnih.gov

The principles of isomerization are demonstrated in various natural product syntheses where different conditions lead to different isomer ratios. For instance, the acid-catalyzed equilibration of complex spiroketals can lead to a mixture of several diastereomers.

Spiroketal System/PrecursorConditionsProduct Ratio (Isomer Distribution)Control Type
OkaspirodiolAcidic (CDCl₃, 48h)A mixture of four isomers in a 29:47:5:19 ratio. nih.govThermodynamic
Spongistatin 1 CD-ring precursorAcidic cleavage of silyl (B83357) ethers1:5 ratio of the desired (gauche, anti) isomer to the thermodynamically favored (gauche, gauche) isomer. nih.govThermodynamic
Ciguatoxin CTX3C LM-ring precursorAcidic treatment3:1 ratio in favor of the (gauche, gauche) isomer. nih.govThermodynamic
Threo-glycal spirocyclizationSpontaneous upon warming70:30 mixture of "inversion" and "retention" spiroketals. nih.govKinetic

In the context of This compound , which features a strained four-membered cyclobutane (B1203170) ring fused to a six-membered cyclohexenone ring, one would anticipate that the principles of the anomeric effect and thermodynamic control still apply. However, the significant ring strain imposed by the cyclobutane moiety would likely introduce unique conformational constraints and alter the energy landscape for isomerization compared to more common masterorganicchemistry.commasterorganicchemistry.com or masterorganicchemistry.comtudelft.nl spiroketal systems. The precise equilibrium distribution of any potential isomers would depend on the interplay between alleviating this ring strain and maximizing stabilizing stereoelectronic effects.

Stereochemical Aspects and Chiral Synthesis Within the Spiro 3.5 Non 7 En 6 One Class

Enantioselective Construction of Spiro[3.5]nonane Systems

The creation of the spiro[3.5]nonane skeleton in an enantiomerically pure form hinges on the effective construction of the chiral spirocenter. This is a formidable task as it involves the formation of a quaternary carbon atom, which is often sterically hindered. rsc.org

The asymmetric synthesis of all-carbon quaternary spirocycles has been a significant focus of research. rsc.org Various catalytic enantioselective reactions have been developed to install these challenging motifs with high levels of stereocontrol. nih.gov These strategies can be broadly categorized and adapted for the synthesis of spiro[3.5]nonane systems.

One prominent approach involves intramolecular cyclization reactions . A suitably functionalized cyclobutane (B1203170) precursor bearing a pendant chain can be induced to cyclize onto the ring, thereby forming the second ring and the spirocenter simultaneously. The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can effectively control the facial selectivity of the cyclization, leading to the desired enantiomer. For instance, an intramolecular Michael addition or an aldol-type reaction could be envisioned as key steps in such a synthetic sequence.

Another powerful strategy is the use of cycloaddition reactions . The catalytic enantioselective construction of quaternary stereocenters through cycloadditions has seen significant progress. nih.gov For the spiro[3.5]nonane framework, a [4+2] cycloaddition (Diels-Alder reaction) or a [2+2] cycloaddition could be employed. In a potential Diels-Alder approach, a vinylcyclobutane derivative could act as the dienophile, reacting with a suitable diene in the presence of a chiral Lewis acid catalyst to establish the cyclohexene (B86901) ring and the spirocenter with high enantioselectivity.

Organocatalysis has emerged as a particularly effective tool for the asymmetric synthesis of spiro compounds. Chiral amine or thiourea-based catalysts can activate substrates towards enantioselective transformations. For example, a chiral secondary amine catalyst could be used to promote a cascade reaction involving a cyclobutanone (B123998) derivative and an α,β-unsaturated aldehyde, leading to the formation of the spiro[3.5]non-7-en-6-one core with high enantiomeric excess.

Recent advancements have also highlighted the use of chiral spiro phosphoric acid-assisted reactions, which have proven effective in the enantioselective construction of quaternary stereocenters in various molecular scaffolds. nih.gov

The table below summarizes some of the key strategies for the asymmetric formation of quaternary spirocarbon centers.

Strategy Description Key Features
Intramolecular CyclizationCyclization of a precursor with a pendant chain onto a cyclobutane ring.Relies on chiral catalysts to control facial selectivity.
Cycloaddition Reactions[4+2] or [2+2] cycloadditions to form the second ring and spirocenter.Chiral Lewis acids are often employed to induce enantioselectivity.
OrganocatalysisUse of small chiral organic molecules to catalyze the spirocyclization.Offers a metal-free approach with high potential for enantiocontrol.
Chiral Spiro Phosphoric Acid CatalysisUtilization of specialized chiral catalysts for stereoselective bond formation.Has shown broad applicability in constructing quaternary centers. nih.gov

The inherent chirality of the spirocyclic framework, once established, can significantly influence the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate control, can be harnessed to achieve high levels of diastereoselectivity and to relay chirality to other parts of the molecule.

The rigid, three-dimensional structure of the spiro[3.5]nonane system can effectively shield one face of the molecule, directing incoming reagents to the more accessible face. For example, in the reduction of the ketone in this compound, the spirocyclic framework can direct the hydride reagent to one face of the carbonyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol.

Furthermore, the stereochemistry of the spirocenter can influence the conformation of the six-membered ring, which in turn can dictate the stereochemical course of reactions such as epoxidations, dihydroxylations, or conjugate additions to the enone system. The interplay between the established spiro-chirality and the stereochemical outcome of subsequent transformations is a critical consideration in the synthesis of complex, polycyclic molecules derived from the spiro[3.5]nonane scaffold.

Diastereoselective Control in Spirocyclic Compound Synthesis

In addition to the enantioselective construction of the spirocenter, the control of relative stereochemistry (diastereoselectivity) is crucial when additional stereocenters are present or are being formed in the this compound system. Diastereoselective control can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

As mentioned previously, the inherent chirality of the spirocyclic scaffold can exert strong substrate control . The pre-existing stereocenter at the spiro-junction can direct the formation of new stereocenters with a high degree of selectivity.

Reagent control involves the use of sterically demanding reagents that selectively attack the less hindered face of the molecule. For instance, the use of bulky reducing agents or epoxidizing agents can enhance the diastereoselectivity of reactions at the cyclohexenone moiety.

Catalyst control is particularly powerful in achieving high diastereoselectivity. Chiral catalysts can create a chiral environment around the substrate, favoring one transition state over another and leading to the formation of a single diastereomer. For example, in a conjugate addition to the enone system of this compound, a chiral catalyst can control the facial selectivity of the nucleophilic attack, resulting in a high diastereomeric ratio. Cascade reactions, where multiple bonds and stereocenters are formed in a single operation, often rely on sophisticated catalyst control to achieve high levels of both enantio- and diastereoselectivity.

Determination of Absolute and Relative Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of chiral this compound derivatives is essential. Several powerful analytical techniques are employed for this purpose.

The Modified Mosher method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols. nih.gov This method would be applicable to derivatives of this compound where the ketone has been reduced to the corresponding alcohol.

The method involves the esterification of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomeric esters. The proton NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter are analyzed. Based on the sign of these Δδ values, a conformational model of the MTPA esters can be constructed, which allows for the assignment of the absolute configuration of the original alcohol. nih.gov

The table below outlines the key steps in the Modified Mosher Method.

Step Procedure Purpose
1EsterificationReact the chiral alcohol with both (R)- and (S)-MTPA chloride to form diastereomeric esters.
2NMR AnalysisAcquire the 1H NMR spectra of both diastereomeric esters.
3Chemical Shift ComparisonCalculate the difference in chemical shifts (Δδ = δS - δR) for protons near the stereocenter.
4Stereochemical AssignmentApply the Mosher model to the observed Δδ values to determine the absolute configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is invaluable for determining the relative stereochemistry of a molecule. NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å).

Electronic Circular Dichroism (ECD) Calculations for Chiral Spirocycles

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It relies on the differential absorption of left- and right-circularly polarized light by a chiral compound. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is exquisitely sensitive to the molecule's three-dimensional structure.

For chiral spirocycles within the this compound class, ECD is particularly valuable for assigning the absolute configuration of the spirocenter. The process typically involves a synergistic approach, combining experimental ECD measurements with quantum mechanical calculations.

Theoretical Framework and Computational Approach:

The modern application of ECD for absolute configuration determination heavily relies on Time-Dependent Density Functional Theory (TD-DFT). This computational method allows for the prediction of ECD spectra for a given enantiomer. The general workflow is as follows:

Conformational Analysis: The first step involves a thorough search for all possible stable conformations of the chiral spirocycle. This is crucial as the experimentally observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using DFT methods to find its lowest energy structure.

ECD Spectrum Calculation: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. This calculation provides a series of electronic transitions, each with a corresponding rotatory strength (R), which can be positive or negative.

Spectral Simulation: The calculated rotatory strengths are then used to simulate the ECD spectrum by fitting them to Gaussian or Lorentzian band shapes.

Comparison and Assignment: The simulated spectrum for a chosen enantiomer (e.g., the R-enantiomer) is compared with the experimentally measured spectrum. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration of the sample. If the spectra are mirror images, the sample is assigned the opposite configuration (in this case, S).

While the principles of ECD and TD-DFT are well-established for determining the absolute configuration of chiral spirocycles, a detailed search of scientific literature did not yield specific experimental or calculated ECD data for compounds of the this compound class. The application of this methodology would be essential for the stereochemical elucidation of any newly synthesized chiral derivatives within this family.

ParameterDescription
Technique Electronic Circular Dichroism (ECD) Spectroscopy
Principle Differential absorption of left- and right-circularly polarized light by a chiral molecule.
Computational Method Time-Dependent Density Functional Theory (TD-DFT)
Application Determination of the absolute configuration of chiral spirocenters.
Key Data Output Rotatory strengths (R) of electronic transitions, simulated ECD spectrum.

X-ray Crystallographic Analysis for Definitive Stereostructure Elucidation

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. ed.ac.uk This technique provides a detailed map of electron density within a crystal, allowing for the precise localization of each atom in space.

Methodology for Chiral Spirocycles:

For a chiral derivative of this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice.

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. When the X-ray wavelength is near an absorption edge of an atom in the crystal (typically a heavier atom), the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) are equal.

By carefully measuring the small differences in intensity between these Bijvoet pairs, it is possible to determine the absolute structure of the molecule in the crystal. The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. A Flack parameter close to 0 indicates a correct assignment, while a value close to 1 suggests that the inverted structure is the correct one.

Application to this compound Class:

X-ray crystallography would provide definitive proof of the stereochemical arrangement of substituents and the conformation of the cyclobutane and cyclohexenone rings in any chiral derivative of this compound. It would serve as an independent and absolute confirmation of the stereochemical assignments made by other methods, such as ECD spectroscopy.

Despite the power of this technique, a review of the available scientific literature did not reveal any published X-ray crystal structures for chiral derivatives specifically within the this compound class. Therefore, while the methodology is well-established for spirocyclic systems in general, specific crystallographic data for this particular family of compounds is not currently available in the public domain. The synthesis and crystallization of such compounds would be a valuable contribution to the field of stereochemistry. rsc.org

FeatureDescription
Technique Single-Crystal X-ray Crystallography
Prerequisite High-quality single crystal of the compound.
Physical Principle Anomalous dispersion (resonant scattering) of X-rays.
Key Measurement Intensity differences between Bijvoet pairs.
Parameter for Validation Flack parameter (a value near 0 confirms the correct absolute structure).
Outcome Unambiguous determination of the absolute configuration and solid-state conformation.

Based on a comprehensive search of scientific databases and literature, experimental spectroscopic data for the specific chemical compound This compound is not publicly available. Databases such as PubChem confirm the structure and molecular formula (C9H12O) but note that there is no available literature or spectral data for this compound uni.lu.

Therefore, it is not possible to provide the detailed research findings and data tables for the requested spectroscopic characterization techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Without published experimental results, an article detailing the specific spectroscopic characterization and advanced structural elucidation of this compound cannot be generated according to the required standards of scientific accuracy and detail.

Spectroscopic Characterization and Advanced Structural Elucidation Techniques for Spiro 3.5 Non 7 En 6 One

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Despite a thorough search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for Spiro[3.5]non-7-en-6-one or its closely related saturated analogue, Spiro[3.5]nonan-6-one, could be located. The absence of such data in the Cambridge Structural Database (CSD) and other public repositories indicates that the crystal structure of this specific compound has likely not been determined or published to date.

While XRD studies have been conducted on more complex molecules containing a spiro[3.5]nonane skeleton, the significant structural differences in these derivatives preclude a direct and accurate extrapolation of their crystallographic parameters to this compound. The conformation of the cyclobutane (B1203170) and cyclohexenone rings, as well as the packing of the molecules in the crystal lattice, would be heavily influenced by the presence of other functional groups.

Therefore, a detailed analysis of the solid-state molecular architecture of this compound, including data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time. Further research involving the successful crystallization of this compound and subsequent single-crystal XRD analysis would be required to elucidate its precise solid-state structure.

Computational Chemistry and Theoretical Investigations of Spiro 3.5 Non 7 En 6 One and Analogs

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of complex organic molecules like Spiro[3.5]non-7-en-6-one. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles of DFT can be applied to predict its key characteristics. DFT calculations would typically be employed to determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating electronic properties that govern the molecule's reactivity. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's kinetic stability and its propensity to undergo electronic transitions. For this compound, the enone functionality is expected to significantly influence the energies and distributions of these frontier orbitals.

A hypothetical DFT analysis of this compound would likely reveal the following:

Molecular Geometry: An optimized structure would show the precise bond lengths and angles, highlighting the strain in the cyclobutane (B1203170) ring.

Electronic Distribution: A calculated electrostatic potential map would indicate regions of high and low electron density, identifying potential sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbitals: The HOMO would likely be localized on the π-system of the cyclohexenone ring, while the LUMO would be centered on the carbonyl group and the β-carbon of the enone.

PropertyPredicted Value/Characteristic
Optimized GeometryStrained cyclobutane ring fused to a cyclohexenone ring
HOMO EnergyRelatively high, localized on the C=C bond
LUMO EnergyRelatively low, localized on the C=O and β-carbon
HOMO-LUMO GapModerate, suggesting potential for reactivity
Dipole MomentSignificant, due to the polar carbonyl group

Conformational Analysis and Energy Landscapes through Computational Modeling

The conformational flexibility of the six-membered ring in this compound is a key aspect of its chemistry. Computational modeling techniques, such as molecular mechanics (MM) and DFT, are employed to explore the conformational space and map out the potential energy landscape. This analysis helps in identifying the most stable conformers and the energy barriers for interconversion between them.

For the spiro[3.5]nonane skeleton, the cyclohexane (B81311) ring can adopt various conformations, such as chair, boat, and twist-boat. The presence of the spiro-fused cyclobutane and the double bond in the enone system introduces specific constraints that influence the relative energies of these conformers. A systematic conformational search would involve rotating the single bonds and calculating the energy of each resulting structure.

The results of such an analysis would typically be presented as a potential energy surface, illustrating the energy of the molecule as a function of one or more dihedral angles. The global minimum on this surface corresponds to the most stable conformation.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair0.0 (hypothetical)C1-C2-C3-C4 ≈ ±60
Twist-BoatHigherVaries
BoatHigher StillVaries

Prediction of Regio- and Stereoselectivity in Spirocyclization Processes

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions, including the regio- and stereoselectivity of spirocyclization processes that could lead to the formation of this compound or its derivatives. By modeling the transition states of different possible reaction pathways, chemists can determine the most likely products.

For instance, in a hypothetical intramolecular aldol (B89426) condensation to form the spirocyclic system, DFT calculations could be used to model the transition states for the formation of different ring sizes or stereoisomers. The activation energies calculated for each pathway would indicate the kinetically favored product. A lower activation energy corresponds to a faster reaction and, therefore, the major product.

These predictive capabilities are invaluable in designing synthetic routes, allowing for the targeted synthesis of specific isomers.

Advanced Computational Methods for Diastereomer Assignment (e.g., DP4 Probability)

The assignment of the correct relative and absolute stereochemistry of complex molecules is a significant challenge in organic chemistry. Advanced computational methods, such as the DP4 (Diastereomer Probability) analysis, have become indispensable tools for this purpose. nih.govresearchgate.net DP4 analysis combines DFT calculations of NMR chemical shifts for all possible diastereomers of a molecule with a statistical model to determine the most probable structure that matches the experimental NMR data.

Generating all possible diastereomers of the molecule.

Performing a conformational search for each diastereomer.

Calculating the NMR chemical shifts (¹H and ¹³C) for each conformer using DFT (typically with the GIAO method).

Calculating the Boltzmann-averaged chemical shifts for each diastereomer.

Comparing the calculated shifts with the experimental NMR data using the DP4 statistical model to assign a probability to each diastereomer.

The DP4 method has been shown to be highly accurate in assigning the correct stereostructure for a wide range of natural products and other complex organic molecules.

Studies on Structure-Reactivity Relationships and Reaction Mechanisms

Computational studies are crucial for elucidating the relationship between the structure of a molecule and its reactivity, as well as for detailing the mechanisms of its reactions. For this compound, theoretical investigations could shed light on various aspects of its chemical behavior.

For example, the reactivity of the enone system towards nucleophilic addition could be studied by modeling the reaction pathway. DFT calculations could be used to locate the transition state for the addition of a nucleophile to the β-carbon of the enone and to calculate the activation energy. This would provide quantitative insights into the molecule's susceptibility to such reactions.

Furthermore, the influence of the strained cyclobutane ring on the reactivity of the adjacent carbonyl group could be investigated. Computational models can help to understand how ring strain affects the electronic properties and, consequently, the chemical behavior of the molecule. By comparing the calculated properties of this compound with those of less strained analogs, a clear structure-reactivity relationship can be established.

Advanced Synthetic Applications of Spiro 3.5 Non 7 En 6 One and Derivatives

Spiro[3.5]nonane-7-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Spiro[3.5]nonane-7-carboxylic acid has emerged as a significant building block in organic synthesis due to its spirocyclic structure and the presence of a reactive carboxylic acid functional group. This combination allows for its incorporation into a wide array of more complex molecular architectures. Its colorless solid form is widely utilized in the synthesis of pharmaceuticals and other bioactive compounds. The unique stereochemical properties inherent to its structure make it particularly valuable in the development of chiral molecules.

The utility of spiro[3.5]nonane-7-carboxylic acid and its derivatives extends to their role as bioisosteres for more common cyclic structures like piperidine (B6355638). For instance, the replacement of a piperidine fragment with a spirocyclic amino acid derivative can lead to enhanced biological activity and improved metabolic stability. This strategy has been successfully employed in the modification of local anesthetics, where the introduction of a spirocyclic moiety resulted in an analog with a longer duration of action. The synthesis of various functionalized derivatives of spirocyclic carboxylic acids, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been reported, further expanding the toolkit available to medicinal chemists for creating novel 3D-rich structures.

Table 1: Properties of Spiro[3.5]nonane-7-carboxylic Acid

Property Value
CAS Number 1086399-15-6
Molecular Formula C10H16O2
Molecular Weight 168.236 g/mol

| Appearance | Colorless solid |

Spiro[3.5]nonane-6,8-dione as an Intermediate in Pharmaceutical Synthesis

Spiro[3.5]nonane-6,8-dione serves as a key intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. A general and scalable synthetic route to this dione (B5365651) has been developed, which involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. A significant advantage of this method is the avoidance of column chromatography, which facilitates its use in large-scale synthesis.

The 1,3-dione moiety within the spiro[3.5]nonane-6,8-dione structure is a versatile functional group that can participate in a variety of chemical transformations. This allows for the construction of more elaborate molecular frameworks. The inherent rigidity and three-dimensionality of the spiro[3.5]nonane scaffold are advantageous in drug design, helping to create molecules with improved physicochemical properties and potentially novel biological activities. While specific examples of marketed drugs containing this exact intermediate are not prominently documented, the use of spirocyclic diones as precursors for bioactive compounds is a recognized strategy in medicinal chemistry.

Table 2: Synthesis of Spiro[3.5]nonane-6,8-dione

Step Description
1 Cyclization of acrylates with diethyl acetonedicarboxylate.

| 2 | Decarboxylation to yield the final dione product. |

Rational Design and Synthesis of Chiral Catalysts and Ligands Incorporating Spiro[3.5]nonane Moieties

The rigid conformational nature of the spiro[3.5]nonane skeleton makes it an attractive scaffold for the design and synthesis of chiral catalysts and ligands used in asymmetric synthesis. The fixed spatial arrangement of substituents on the spirocyclic core can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. The development of such catalysts is crucial for the efficient and selective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

While the broader class of spiro compounds has seen extensive development in this area, the principles are directly applicable to the spiro[3.5]nonane framework. The synthesis of chiral spiro ligands often involves the creation of a C2-symmetric scaffold, which can then be functionalized with coordinating groups such as phosphines or amines. These ligands can then be complexed with various transition metals to generate catalysts for a range of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The ability to systematically modify the spiro[3.5]nonane core allows for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance for a specific reaction.

Development of Spirocyclic Scaffolds for Exploring Three-Dimensional Chemical Space in Drug Discovery

The concept of "escaping from flatland" in drug design emphasizes the need for molecules with greater three-dimensionality (high Fsp3 character) to improve properties such as solubility, metabolic stability, and target selectivity. Spirocyclic scaffolds, including those based on the spiro[3.5]nonane framework, are ideal for this purpose as they inherently possess a three-dimensional structure. The fusion of two rings through a single spiro atom projects functionality in distinct vectors in 3D space, which can lead to more specific and effective interactions with biological targets.

The development of libraries of diverse spirocyclic compounds is a key strategy for exploring new areas of chemical space in drug discovery programs. These scaffolds can be decorated with various functional groups at multiple points of diversification, allowing for the rapid generation of a wide range of analogs for biological screening. The rigid nature of the spiro[3.5]nonane core helps to reduce the entropic penalty upon binding to a protein target, which can contribute to higher binding affinity. Numerous examples in the medicinal chemistry literature demonstrate the successful incorporation of spirocyclic motifs to enhance the pharmacological properties of drug candidates. For instance, the introduction of a 7-azaspiro[3.5]nonane moiety was instrumental in the discovery of potent agonists for the GPR119 receptor, a target for the treatment of metabolic diseases.

Table 3: Advantages of Spiro[3.5]nonane Scaffolds in Drug Discovery

Feature Advantage
Three-Dimensionality Allows for exploration of new chemical space and improved target interaction.
Rigidity Reduces conformational entropy penalty upon binding, potentially increasing affinity.
Novelty Provides access to novel chemical matter with potential for new intellectual property.

| Improved Properties | Can enhance physicochemical properties like solubility and metabolic stability. |

Research into Novel Applications in Agrochemical and Fragrance Chemistry

The unique structural features of spiro[3.5]nonane derivatives have also led to their investigation in fields beyond pharmaceuticals, such as agrochemicals and fragrance chemistry.

In the agrochemical sector, spiro compounds have garnered significant attention due to their novel modes of action, which can help to overcome resistance issues associated with existing pesticides. Spirocyclic structures are found in a variety of biologically active compounds with insecticidal, fungicidal, and herbicidal properties. The development of new spiro-based pesticides is an active area of research, with studies focusing on the relationship between the spirocyclic core's structure and its biological activity.

In the fragrance industry, the shape and rigidity of a molecule are key determinants of its olfactory properties. Spirocyclic compounds have been explored as a source of new fragrance ingredients, often exhibiting unique and desirable scent profiles, particularly in the woody and ambery categories. The synthesis of various spiro[4.5]decane and other spirocyclic derivatives has led to the discovery of compounds with intense and pleasant odors, highlighting the potential of the spiro[3.5]nonane framework and its homologs as a source of novel fragrances. Patents have been filed for spiro compounds as perfuming ingredients, underscoring their commercial potential in this industry.

Conclusion and Outlook for Spiro 3.5 Non 7 En 6 One Research

Synthesis and Reactivity: Current State and Future Directions

The synthesis of spiro[3.5]non-7-en-6-one, while not extensively documented for this specific molecule, can be approached through established methodologies for constructing spirocycles. The current state of the art suggests that intramolecular aldol (B89426) condensation and Diels-Alder reactions are promising strategies. d-nb.infonih.gov Future research will likely focus on optimizing these routes and exploring novel synthetic pathways to improve efficiency, scalability, and access to a diverse range of derivatives.

Key Synthetic Approaches and Future Research Directions:

Synthetic Strategy Current Understanding Future Directions
Intramolecular Aldol Condensation A plausible route involving the cyclization of a suitably substituted diketone precursor. d-nb.infoDevelopment of catalytic and asymmetric versions to control stereochemistry. Exploration of tandem reactions to increase synthetic efficiency.
Diels-Alder Reaction A [4+2] cycloaddition between a diene and a dienophile to construct the six-membered ring onto a pre-existing four-membered ring. nih.govyoutube.commasterorganicchemistry.comprinceton.eduyoutube.comDesign of novel dienes and dienophiles to access a wider range of spiro[3.5]nonane derivatives. Investigation of catalyst systems to enhance regioselectivity and stereoselectivity.
Novel Synthetic Methods Limited specific methods for this compound.Exploration of ring-closing metathesis, tandem cyclizations, and multicomponent reactions for more convergent and atom-economical syntheses. mdpi.com

The reactivity of this compound is primarily dictated by the α,β-unsaturated ketone moiety. nih.govwikipedia.org This functional group is known to undergo conjugate addition reactions with a variety of nucleophiles. pressbooks.pub Future investigations into its reactivity will likely focus on expanding the scope of these transformations and exploring its utility in the synthesis of more complex molecules.

Predicted Reactivity and Areas for Future Study:

Reaction Type Expected Outcome Future Research Focus
Conjugate Addition Addition of nucleophiles to the β-carbon of the enone system. wikipedia.orgpressbooks.pubSystematic study with a wide range of soft nucleophiles (e.g., organocuprates, thiols, amines). Development of catalytic asymmetric conjugate additions.
Diels-Alder Reaction The enone can act as a dienophile.Investigation of its reactivity with various dienes to construct polycyclic spiro compounds.
Photochemical Reactions [2+2] cycloadditions and other photochemical transformations of the enone. nih.govExploration of its photochemical behavior to access unique molecular architectures.

Stereochemical Control: Persistent Challenges and Emerging Opportunities

The presence of a spirocenter in this compound introduces a significant stereochemical challenge. youtube.comuou.ac.inyoutube.com The spiro carbon is a quaternary stereocenter, and controlling its configuration during synthesis is a formidable task.

Challenges in Stereochemical Control:

Formation of the Quaternary Spirocenter: Creating a stereodefined quaternary carbon is inherently difficult due to steric hindrance.

Diastereoselectivity: In reactions that generate additional stereocenters, controlling the relative stereochemistry is crucial.

Despite these challenges, emerging methodologies in asymmetric synthesis offer promising solutions. The development of chiral catalysts and auxiliaries has enabled significant progress in the stereoselective synthesis of spirocyclic compounds. researchgate.netrsc.orgrsc.org

Emerging Opportunities for Stereocontrol:

Strategy Description
Asymmetric Catalysis Utilization of chiral catalysts (e.g., organocatalysts, transition metal complexes) to induce enantioselectivity in the key spirocycle-forming step.
Chiral Auxiliaries Employment of removable chiral groups to direct the stereochemical outcome of a reaction.
Substrate Control Incorporation of chiral elements into the starting materials to influence the stereochemistry of the product.

Future research in this area will undoubtedly focus on the development of highly efficient and stereoselective synthetic methods to access enantiopure this compound and its derivatives. This will be critical for elucidating their biological activities and potential applications in medicinal chemistry.

Interdisciplinary Research Potential and Novel Applications

Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery and materials science due to their rigid, three-dimensional structures. mdpi.commdpi.comresearchgate.netdndi.org While specific applications for this compound have yet to be reported, its structural motifs suggest several promising avenues for interdisciplinary research.

Potential Areas of Application:

Medicinal Chemistry: Spirocycles are considered "privileged scaffolds" in drug design as their rigid nature can lead to higher binding affinity and selectivity for biological targets. beilstein-journals.orgnih.gov The enone functionality in this compound could serve as a Michael acceptor for biological nucleophiles, suggesting potential as an enzyme inhibitor or covalent probe. Further derivatization could lead to compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. figshare.com

Materials Science: The unique topology of spiro compounds can impart interesting photophysical and electronic properties. This compound could serve as a building block for the synthesis of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: Enantiomerically pure derivatives of this compound could be used as chiral probes to study biological processes or as chiral ligands in asymmetric catalysis.

The future of research on this compound lies in a multidisciplinary approach that combines advanced synthetic chemistry with biological and materials science investigations. The synthesis of a library of derivatives with diverse functionalities and stereochemistries will be essential to unlock the full potential of this intriguing spirocyclic compound. As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of spirocycles deepens, this compound and its analogues are poised to become valuable tools in both fundamental research and the development of new technologies.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR): Use 13C^{13}\text{C} DEPT and 2D NMR (COSY, HSQC) to resolve spirocyclic connectivity and stereochemistry .
  • X-ray Crystallography: Confirm spatial arrangement and bond lengths for structural validation .
  • Density Functional Theory (DFT): Calculate molecular orbitals and electrostatic potentials to predict reactivity sites .

How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

Advanced Research Focus
Contradictions may arise from unaccounted variables (e.g., solvent purity, substrate scope). Methodological approaches include:

  • Meta-Analysis: Systematically compare studies using PRISMA guidelines to identify confounding factors (e.g., catalyst pre-treatment) .
  • Reproducibility Tests: Replicate experiments under controlled conditions, documenting deviations (e.g., inert atmosphere vs. ambient) .
  • Sensitivity Analysis: Quantify how minor parameter changes (e.g., 5% humidity variation) impact outcomes .

What strategies can be employed to design a robust kinetic model for this compound’s degradation under varying environmental conditions?

Q. Advanced Research Focus

  • Variable Isolation: Test degradation pathways (e.g., hydrolysis, photolysis) separately using controlled light/heat exposure .
  • High-Throughput Screening: Use automated systems to collect time-resolved data across pH/temperature gradients .
  • Multivariate Regression: Fit kinetic data to Arrhenius or Eyring equations, reporting confidence intervals for activation parameters .

How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Q. Advanced Research Focus

  • Comparative Substrate Screening: Test derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups) to map electronic effects .
  • Computational Mapping: Perform transition state calculations (DFT) to visualize steric clashes and orbital interactions .
  • Isotopic Labeling: Track reaction pathways using 2H^{2}\text{H} or 13C^{13}\text{C} labels to confirm mechanistic hypotheses .

What are the best practices for ensuring reproducibility in catalytic applications of this compound across different laboratories?

Q. Methodological Focus

  • Standardized Protocols: Publish detailed procedures (e.g., catalyst activation steps, solvent drying methods) to minimize variability .
  • Interlaboratory Studies: Collaborate with independent labs to validate results using shared materials .
  • Open Data Repositories: Share raw spectra, chromatograms, and computational input files for peer validation .

How can researchers leverage machine learning to predict novel derivatives of this compound with enhanced bioactivity?

Q. Advanced Research Focus

  • Dataset Curation: Compile structural and bioactivity data from public databases (e.g., ChEMBL) .
  • Feature Engineering: Train models on descriptors like logP, HOMO-LUMO gaps, and topological polar surface area .
  • Validation Loops: Use active learning to iteratively refine predictions with experimental feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.